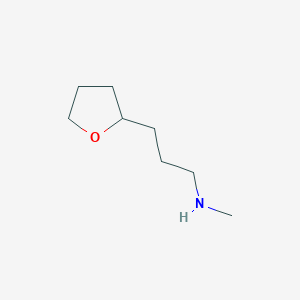

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO. It is a clear, pale liquid with a molecular weight of 143.23 g/mol . This compound is notable for its unique structure, which includes a tetrahydrofuran ring and a propanamine chain, making it a valuable asset in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method includes the reductive amination of 3-(tetrahydrofuran-2-yl)propanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques, but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Aplicaciones Científicas De Investigación

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine: shares structural similarities with other amine-containing compounds, such as N-Methyl-3-(tetrahydrofuran-2-yl)propan-2-amine and N-Methyl-3-(tetrahydrofuran-2-yl)butan-1-amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a tetrahydrofuran ring and a propanamine chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is a compound with significant biological activity, particularly in the context of its interactions with various molecular targets. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring and an amine side chain, which contribute to its unique chemical properties. The molecular formula is C9H17N, and it possesses a chiral center that may influence its biological interactions.

The compound acts primarily as a ligand that interacts with specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, leading to diverse biological effects. Research indicates that it may inhibit certain enzymatic activities, particularly those related to neurotransmitter regulation and metabolic processes .

Antioxidant and Neuroprotective Effects

Studies have demonstrated that this compound exhibits antioxidant properties, which can protect neurons from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative damage plays a critical role in disease progression .

MAO-B Inhibition

One of the notable activities of this compound is its potential as a Monoamine Oxidase B (MAO-B) inhibitor. MAO-B is an important target for treating neurological disorders. In vitro studies have shown that this compound can effectively inhibit MAO-B activity, which may enhance the availability of neurotransmitters such as dopamine in the brain .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H17N | Contains a tetrahydrofuran ring; MAO-B inhibitor |

| N-Methyl-3-(tetrahydrofuran-2-yl)propan-2-amine | C9H17N | Similar structure but different biological activity |

| N-Methyl-3-(tetrahydrofuran-2-yloxy)-propan-1-amines | C10H19NO | Incorporates an ether linkage; altered properties |

These comparisons highlight how structural variations can lead to different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neuroprotective Studies : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death in models of oxidative stress, suggesting its potential for neuroprotective therapy .

- MAO-B Inhibition : In a controlled experiment, the compound was shown to significantly decrease MAO-B activity compared to controls, supporting its role as a therapeutic agent for managing neurodegenerative diseases .

- Antimicrobial Activity : Preliminary tests indicated that derivatives of this compound might exhibit antimicrobial properties, although further research is needed to confirm these findings and explore their mechanisms.

Future Directions

Research on N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amines is ongoing, focusing on:

Drug Development : Investigating its potential as a lead compound for developing new treatments for neurodegenerative diseases.

Mechanistic Studies : Further elucidating its mechanism of action at the molecular level to identify specific targets and pathways involved.

Safety and Efficacy Trials : Conducting clinical trials to assess safety profiles and therapeutic efficacy in human subjects.

Propiedades

IUPAC Name |

N-methyl-3-(oxolan-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKWAGFQOAXGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.